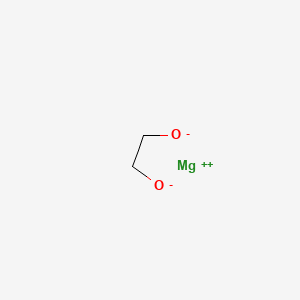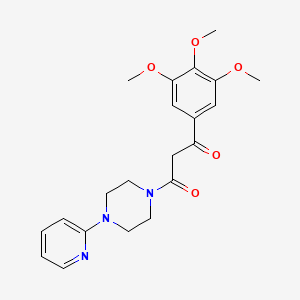
Piperazine, 1-(2-pyridyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-pyridyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various acylating agents. For this specific compound, the synthesis might involve:
Starting Materials: Piperazine, 2-pyridinecarboxylic acid, and 3,4,5-trimethoxybenzoyl chloride.
Reaction Conditions: The reaction may be carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions may occur at the pyridine ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, piperazine derivatives are known for their potential as enzyme inhibitors, receptor antagonists, and other bioactive agents. This specific compound might be studied for its interactions with biological targets.
Medicine
In medicine, piperazine derivatives have been explored for their potential as anti-inflammatory, anti-cancer, and anti-parasitic agents. This compound could be investigated for similar therapeutic applications.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for piperazine derivatives often involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effect. The exact mechanism for this compound would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(2-pyridyl)-4-(acetyl)-
- Piperazine, 1-(2-pyridyl)-4-(benzoyl)-
- Piperazine, 1-(2-pyridyl)-4-(methoxyacetyl)-
Uniqueness
This compound’s uniqueness lies in the presence of the 3,4,5-trimethoxybenzoyl group, which may impart specific biological activities or chemical reactivity not seen in other similar compounds.
Properties
CAS No. |
23776-34-3 |
|---|---|
Molecular Formula |
C21H25N3O5 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C21H25N3O5/c1-27-17-12-15(13-18(28-2)21(17)29-3)16(25)14-20(26)24-10-8-23(9-11-24)19-6-4-5-7-22-19/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI Key |
ZFRHXFZTWUXYBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


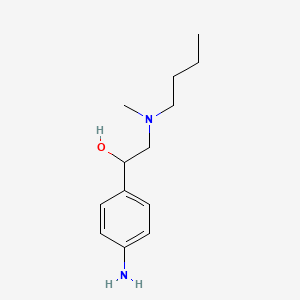
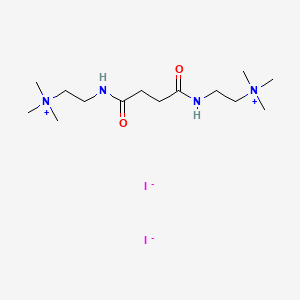
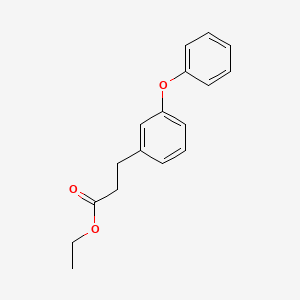

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
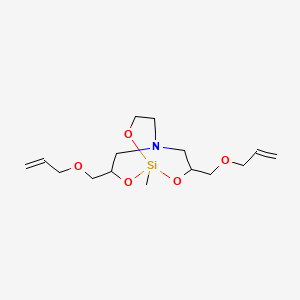
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)

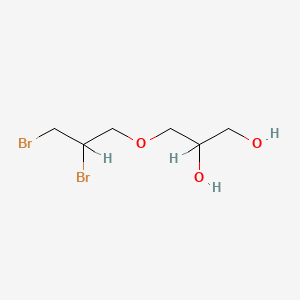
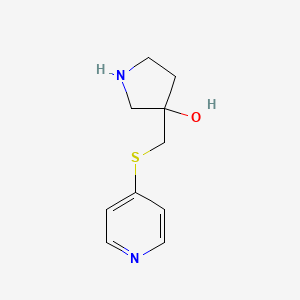
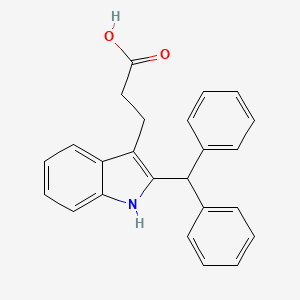
![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)
